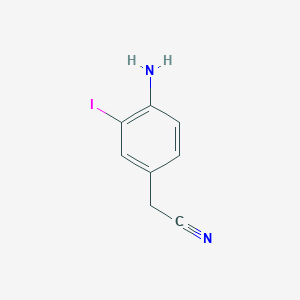

2-(4-Amino-3-iodophenyl)acetonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-amino-3-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPDBNNRUCQSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Investigations

Reactivity Profile of the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule, specifically the cyanomethyl group (-CH₂CN), is a hub of chemical reactivity. Its behavior is governed by the properties of both the nitrile triple bond and the adjacent methylene (B1212753) protons.

The nitrile group (C≡N) exhibits dual reactivity. The carbon atom is electrophilic due to the strong polarization of the triple bond towards the highly electronegative nitrogen atom. libretexts.orgfiveable.meunizin.org This electrophilicity makes it susceptible to attack by nucleophiles. unizin.orglibretexts.org A resonance structure can be drawn that places a formal positive charge on the carbon, highlighting its electrophilic character. libretexts.org Conversely, the lone pair of electrons on the nitrogen atom imparts nucleophilic properties to the group. ntnu.no

Common transformations stemming from the nitrile's electrophilicity include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. fiveable.meunizin.orglibretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (R-CH₂NH₂). libretexts.orgunizin.orglibretexts.org This reaction involves successive nucleophilic additions of hydride ions. libretexts.org

Organometallic Addition: Grignard reagents and other organometallics can add to the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. libretexts.orgfiveable.melibretexts.org

The reactivity of the nitrile group in 2-(4-Amino-3-iodophenyl)acetonitrile is modulated by the substituents on the aromatic ring. The electron-donating amino group may slightly decrease the electrophilicity of the nitrile carbon compared to an unsubstituted phenylacetonitrile (B145931), while the electron-withdrawing iodo group would have the opposite effect.

| Reaction Type | Reagent(s) | Intermediate | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Amide | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Imine Anion | Primary Amine |

| Grignard Addition | R-MgX, then H₃O⁺ | Imine Salt | Ketone |

This table outlines the general reactivity of the nitrile group towards common nucleophilic additions.

The methylene protons alpha to the nitrile group are acidic and can be abstracted under appropriate conditions to generate a carbanion or a radical. The cyanomethyl radical (•CH₂CN) can be generated from acetonitrile using radical initiators like di-tert-butyl peroxide (DTBP) or through electrochemical methods. researchgate.netmdpi.com This radical species is a key intermediate in various synthetic transformations, including cascade reactions. researchgate.net

In the context of this compound, abstraction of a hydrogen atom from the methylene bridge would form a substituted cyanomethyl radical. This radical could then participate in addition reactions to alkenes or alkynes, followed by intramolecular cyclization, providing a pathway to complex heterocyclic structures like oxindoles. researchgate.netresearchgate.net The stability and reactivity of this benzylic radical would be influenced by the electronic properties of the substituted aromatic ring.

The cyano group is a versatile participant in intramolecular cyclization reactions, a key strategy for constructing cyclic and heterocyclic systems. nih.gov These reactions can proceed through various mechanisms, including those involving nitrile anions or radical intermediates. researchgate.netresearchgate.net

Nitrile Anion Cyclization: Deprotonation of the carbon alpha to the nitrile group generates a potent nucleophile. This anion can undergo intramolecular conjugate addition to an appropriately positioned Michael acceptor within the same molecule. researchgate.net For instance, derivatives of this compound could be designed to undergo such cyclizations to form five- or six-membered rings. A related process involves the intramolecular nucleophilic attack from a deprotonated α-carbon onto a carbonyl group, leading to the formation of cyclic ketones or enones. nih.govacs.org

Radical Cyclization: As mentioned, a radical generated at the cyanomethyl position can trigger a cascade cyclization. researchgate.net

Annulation Reactions: The nitrile group can also participate in annulation strategies, such as [3+3] annulations, to construct fused heterocyclic rings. chemistryviews.org Furthermore, it can act as the dienophile component in intramolecular Diels-Alder type reactions to build fused pyridines. nih.gov

Reactivity Profile of the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is a strong activating, ortho-para directing group that significantly influences the molecule's reactivity. It serves as a key handle for a multitude of chemical modifications.

The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile and a site for various derivatization reactions. These reactions are crucial for modifying the molecule's properties or for linking it to other chemical entities. nih.gov

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions.

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases).

Functionalization: The amino group can be used to attach the molecule to larger structures, such as porphyrins or polymers, through reductive amination or amidation. mdpi.com It can also be used to functionalize materials like graphene oxide. nih.govresearchgate.net

| Derivatization Type | Reagent Class | Functional Group Formed |

| Acylation | Acyl Halides, Anhydrides | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt |

| Condensation | Aldehydes, Ketones | Imine (Schiff Base) |

This table summarizes common derivatization reactions for the primary aromatic amino group.

The amino group is a fundamental building block in the synthesis of nitrogen-containing heterocycles. It can act as a nucleophile, often in concert with another reactive site on the molecule, to construct rings.

In the case of this compound, the amino group can participate in heterocyclization in several ways:

Condensation with Dielectrophiles: The amino group can react with 1,2- or 1,3-dicarbonyl compounds or their equivalents to form heterocycles such as quinoxalines or pyrimidines.

Pictet-Spengler and Bischler-Napieralski type reactions: After conversion to an appropriate intermediate (e.g., an N-acyl derivative), the amino group can facilitate electrophilic cyclization onto the aromatic ring to form fused nitrogen heterocycles.

Transition-Metal-Catalyzed Cyclizations: The presence of the iodine atom ortho to the amino group provides a powerful tool for intramolecular cyclization. For example, after acylating the amino group with a partner containing a terminal alkyne or alkene, a palladium- or copper-catalyzed reaction (e.g., Sonogashira or Heck coupling followed by cyclization) could be employed to construct fused ring systems. The amino group itself can also participate directly in reactions like the Buchwald-Hartwig amination to form cyclic products.

Formation of Oxazaheterocycles: Reactions with various electrophilic reagents can lead to the formation of oxazaheterocycles like 1,3-oxazolidin-2-ones or morpholin-2,3-diones. researchgate.net

The strategic placement of the amino and iodo groups, combined with the reactivity of the acetonitrile moiety, makes this compound a highly adaptable precursor for the synthesis of complex nitrogen- and oxygen-containing heterocyclic compounds. researchgate.netnih.gov

Reactivity Profile of the Aromatic Iodo Group

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodo group on the this compound scaffold a versatile handle for synthetic manipulation. Its relatively low bond dissociation energy and susceptibility to oxidative addition by transition metals render it an ideal participant in numerous coupling and functionalization reactions.

Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

The aromatic iodo group of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds. The high reactivity of the C-I bond allows these reactions to proceed under mild conditions with high efficiency. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl linkage. libretexts.orgorganic-chemistry.org For this compound, a Suzuki-Miyaura coupling would introduce a new aryl or vinyl substituent at the C3 position. The reaction is tolerant of many functional groups, including the amino and nitrile moieties present in the molecule. nih.gov The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This powerful method forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction with this compound would yield a 3-alkynyl-4-aminophenylacetonitrile derivative, a valuable precursor for synthesizing heterocycles and conjugated systems. nih.gov The mild reaction conditions are a significant advantage, preserving the integrity of the other functional groups. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the C3 position of the this compound core. The outcome of the reaction, particularly the regioselectivity of the alkene addition, is influenced by the electronic nature of the alkene and the specific catalyst system employed. organic-chemistry.org

Below is a table summarizing the expected products from these key coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-(4-Amino-3-arylphenyl)acetonitrile |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(4-Amino-3-(alkynyl)phenyl)acetonitrile |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 2-(4-Amino-3-(alkenyl)phenyl)acetonitrile |

Role in Intramolecular Annulations and Cyclizations

The iodo group is not only a handle for intermolecular couplings but also a crucial component in directing intramolecular cyclization reactions to form fused heterocyclic systems. In these transformations, the iodo group often participates in an initial metal-catalyzed reaction, such as a Sonogashira or Heck coupling, to introduce a side chain that can subsequently undergo a ring-closing reaction.

For instance, a Sonogashira coupling of this compound with a suitable terminal alkyne can be followed by an intramolecular cyclization. The amino group, being a potent nucleophile, can attack the newly introduced alkyne moiety, a process often promoted by a transition metal catalyst or a base, to construct nitrogen-containing heterocycles like indoles or quinolines. The specific outcome depends on the nature of the alkyne and the reaction conditions. Such tandem sequences, where a cross-coupling is followed by a cyclization, are highly efficient in building molecular complexity from simple precursors. nih.govresearchgate.netsemanticscholar.org

Involvement in Hypervalent Iodine Chemistry

The aryl iodide functionality of this compound serves as a potential precursor for the synthesis of hypervalent iodine reagents. princeton.edu These compounds contain an iodine atom in a higher-than-normal oxidation state (typically +3 or +5) and are valued as mild, selective, and environmentally benign oxidizing agents in organic synthesis. acs.org

Oxidation of the iodo group in this compound with oxidizing agents like peracetic acid or sodium hypochlorite (B82951) can lead to the formation of iodoso ([Ar-IO]) or iodyl ([Ar-IO₂]) compounds. These can be further derivatized to synthetically useful hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes [ArI(OAc)₂] or diaryliodonium salts [Ar₂I⁺X⁻]. beilstein-journals.orgresearchgate.net The presence of the amino and nitrile groups would need to be considered, as they might require protection or could influence the course of the oxidation. The resulting hypervalent iodine reagents derived from this scaffold could then be used to perform a variety of oxidative transformations. acs.orgresearchgate.net

Complex Interplay of Functional Groups in Multi-step Transformations

The synthetic utility of this compound is greatly enhanced by the cooperative or competitive reactivity of its three distinct functional groups. This interplay allows for the design of complex multi-step transformations, including cascade and tandem reaction processes, where careful control of reaction conditions can achieve high levels of selectivity.

Cascade and Tandem Reaction Processes

Cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, represent a highly efficient synthetic strategy. The structure of this compound is well-suited for such processes.

A hypothetical cascade could be initiated by a Sonogashira coupling at the iodo position. The resulting 3-alkynyl intermediate could then undergo an intramolecular cyclization involving either the aniline (B41778) nitrogen or the nitrile group. For example, a palladium- or copper-catalyzed cyclization could lead to the formation of substituted indole (B1671886) derivatives. Alternatively, under different conditions, the nitrile group could participate in a cyclization, potentially leading to isoquinoline-like structures. The specific pathway would be dictated by the choice of catalyst, solvent, and temperature, highlighting the molecule's tunable reactivity.

Regioselectivity and Stereoselectivity in Chemical Reactions

The substituent pattern of this compound inherently controls the regioselectivity of further chemical transformations.

Regioselectivity: In electrophilic aromatic substitution reactions, the powerful activating and ortho-, para-directing amino group would strongly direct incoming electrophiles to the C5 position (ortho to the amino group and meta to the iodo and cyanomethyl groups). The reactivity at the iodo-bearing C3 position is primarily dictated by metal-catalyzed cross-coupling reactions, as discussed previously. The cyanomethyl group, being meta-directing and deactivating, further reinforces the directing effect of the amino group. This predictable regioselectivity is crucial for the controlled synthesis of specifically substituted derivatives.

Stereoselectivity: While the parent molecule is achiral, stereoselectivity becomes a critical consideration when it is transformed into chiral products. For example, in a Heck coupling reaction with a prochiral alkene, the facial selectivity of the carbopalladation step could be influenced by the steric and electronic environment around the palladium catalyst, potentially leading to the formation of a new stereocenter. Similarly, if the cyanomethyl group's α-carbon is functionalized, a chiral center is created. Subsequent reactions could then proceed with diastereoselectivity, guided by the existing stereochemistry. For instance, the cyclization of a chiral intermediate derived from this compound could lead to the formation of enantiomerically enriched heterocyclic products, especially if chiral ligands are employed in the catalytic system. nih.gov

Applications As a Building Block in Advanced Chemical Architectures

Precursor for Nitrogen-Containing Heterocyclic Compounds

The inherent reactivity of the amino and cyanomethyl groups, often in concert with the iodo-substituent, enables the construction of a wide array of nitrogen-containing heterocyclic systems.

A notable application of precursors analogous to 2-(4-Amino-3-iodophenyl)acetonitrile is in the palladium-catalyzed synthesis of substituted aminonaphthalenes. The Larock annulation, for instance, provides a powerful method for the construction of the naphthalene (B1677914) core. This reaction involves the palladium-catalyzed reaction of a (2-iodophenyl)acetonitrile derivative with an alkyne. The process is believed to proceed through oxidative addition of the aryl iodide to a palladium(0) complex, followed by insertion of the alkyne and subsequent intramolecular cyclization involving the nitrile group, leading to the formation of the 2-aminonaphthalene skeleton. acs.org

The general reaction conditions for this transformation often involve a palladium catalyst such as palladium(II) acetate (B1210297), a base like triethylamine, and a suitable solvent. The choice of alkyne allows for the introduction of various substituents onto the naphthalene ring system.

Table 1: Larock Annulation for the Synthesis of 2-Aminonaphthalenes

| Entry | (2-Iodophenyl)acetonitrile Derivative | Alkyne | Catalyst | Base | Product |

|---|---|---|---|---|---|

| 1 | This compound | Diphenylacetylene | Pd(OAc)₂ | Et₃N | 2-Amino-6-iodo-3,4-diphenylnaphthalene-1-carbonitrile (hypothetical) |

| 2 | This compound | 1-Phenyl-1-propyne | Pd(OAc)₂ | Et₃N | 2-Amino-6-iodo-4-methyl-3-phenylnaphthalene-1-carbonitrile (hypothetical) |

| 3 | This compound | 4-Octyne | Pd(OAc)₂ | Et₃N | 2-Amino-6-iodo-3,4-dipropylnaphthalene-1-carbonitrile (hypothetical) |

Note: The products listed are hypothetical, illustrating the potential application of the Larock annulation to the specified starting material.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry. The Friedländer synthesis is a classical and versatile method for the construction of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgorganic-chemistry.orgresearchgate.netnih.gov While this compound itself is not a direct precursor in the traditional Friedländer synthesis, its derivatives could be envisioned to participate in such reactions. For instance, hydrolysis of the nitrile to a carboxylic acid followed by reduction could yield a 2-aminoaryl ethanol (B145695) derivative, which upon oxidation would provide the corresponding aldehyde for a Friedländer condensation.

Alternatively, intramolecular cyclization strategies could be employed. For example, if the cyanomethyl group is transformed into a suitable carbonyl-containing side chain, an intramolecular condensation with the amino group could lead to the formation of a quinoline ring.

The amino group of this compound serves as a key functional handle for the synthesis of thiazole (B1198619) and thiadiazole derivatives. For instance, reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which are versatile intermediates for the synthesis of various heterocyclic systems, including thiazoles. nih.gov

Furthermore, the amino group can be diazotized and subsequently reacted with a sulfur-containing reagent to introduce a thiol or thiocyanate (B1210189) group, which can then be utilized in the construction of thiazole or thiadiazole rings through cyclization with appropriate reagents. nih.gov The Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide, is a well-established method for thiazole formation, and derivatives of this compound could be elaborated to fit this synthetic scheme. derpharmachemica.com

The synthesis of dihydrofuran derivatives from this compound is less direct but theoretically achievable through multi-step synthetic sequences. One potential route could involve the conversion of the amino group to a hydroxyl group via diazotization followed by hydrolysis. The resulting hydroxyphenylacetonitrile could then be reacted with an α-haloketone in the presence of a base. nih.gov This would lead to the formation of an ether linkage, and a subsequent intramolecular cyclization involving the nitrile group could potentially yield a dihydrofuran derivative. The specific reaction conditions would need to be carefully optimized to favor the desired cyclization pathway.

Pyrido[1,2-a]quinoxalines are a class of fused heterocyclic compounds with interesting photophysical properties. researchgate.net The synthesis of such structures often involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable quinoxaline (B1680401) precursor. While not a direct route, this compound could be envisioned as a starting material for the quinoxaline portion of the molecule. The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.govchim.itnih.gov The amino group of this compound could potentially be part of a diamine system after further functionalization of the aromatic ring, making it a viable precursor for quinoxaline synthesis.

Scaffold for Biphenyl (B1667301) Derivatives and Related Biaryl Systems

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction provides a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, leading to the synthesis of biphenyl derivatives and other biaryl systems.

The Suzuki-Miyaura coupling reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine (B1218219) ligand, and a base, such as potassium carbonate or sodium carbonate. The reaction is tolerant of a wide range of functional groups, making it highly suitable for the late-stage functionalization of complex molecules.

Table 2: Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives

| Entry | Arylboronic Acid | Catalyst | Base | Product |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(4-Amino-3-phenylphenyl)acetonitrile |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(4-Amino-3-(4-methoxyphenyl)phenyl)acetonitrile |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(4-Amino-3-(pyridin-3-yl)phenyl)acetonitrile |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(4-Amino-3-(thiophen-2-yl)phenyl)acetonitrile |

Note: These are representative examples of the Suzuki-Miyaura coupling reaction applied to this compound.

The ability to introduce a wide variety of aryl and heteroaryl groups through this coupling reaction makes this compound a valuable scaffold for the construction of diverse libraries of biphenyl derivatives for applications in materials science and medicinal chemistry.

This compound stands out as a strategically important building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, providing access to a multitude of complex molecular architectures. From the construction of nitrogen-containing heterocycles like aminonaphthalenes, quinolines, and thiazoles to the synthesis of functionalized biphenyl systems via palladium-catalyzed cross-coupling reactions, this compound offers chemists a powerful tool for the exploration of new chemical space. The continued investigation into the reactivity of this versatile scaffold is expected to lead to the development of novel and efficient synthetic methodologies for the creation of advanced materials and biologically active compounds.

Role in the Synthesis of Radiopharmaceuticals and Labeled Compounds (non-clinical)

The chemical scaffold of this compound represents a strategic starting point for the synthesis of radiolabeled compounds intended for non-clinical research. Its unique arrangement of functional groups—an aromatic amine, a stable iodine atom, and a reactive acetonitrile (B52724) group—offers multiple pathways for the incorporation of radionuclides. This versatility makes it a valuable precursor for developing molecular probes used in preclinical imaging and biodistribution studies. These research tools are essential for exploring biological pathways, validating drug targets, and understanding disease mechanisms at a molecular level without direct application in human diagnostics or therapy.

Strategic Incorporation of Halogen Isotopes for Research Probes

The primary utility of this compound in radiochemistry lies in its capacity for the strategic and efficient incorporation of halogen isotopes, particularly radioisotopes of iodine and fluorine. The presence of a "cold" (non-radioactive) iodine-127 atom on the phenyl ring is a key feature, serving as a handle for introducing radioactive iodine isotopes or for replacement with other halogens like fluorine-18.

Radioiodination via Isotopic Exchange:

The most direct method for radiolabeling molecules derived from this precursor is through isotopic exchange. In this process, the stable ¹²⁷I atom is swapped with a radioactive isotope of iodine, such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), or Iodine-125 (¹²⁵I). This is typically achieved by reacting the precursor or its downstream derivatives with a radioactive iodide salt (e.g., Na[¹²³I]) under conditions that facilitate the exchange, often with the aid of a copper catalyst. This approach is highly efficient as the chemical identity of the molecule remains unchanged, ensuring that its biological activity is preserved. The choice of iodine isotope depends on the intended research application, as summarized in the table below.

Table 1: Properties of Common Iodine Isotopes Used in Research Probes

| Isotope | Half-life | Emission Type | Primary Research Application |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | SPECT (Single Photon Emission Computed Tomography) imaging |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | PET (Positron Emission Tomography) imaging and long-term biodistribution |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | In vitro assays (e.g., radioimmunoassays) and autoradiography |

Radiofluorination via Nucleophilic Substitution:

For Positron Emission Tomography (PET), the most widely used radionuclide is Fluorine-18 (¹⁸F) due to its favorable decay characteristics. The this compound scaffold can be adapted for ¹⁸F-labeling. The iodine atom, being a good leaving group, can be replaced by [¹⁸F]fluoride in a nucleophilic aromatic substitution reaction. To enhance the efficiency of this reaction, the amino group is often converted into a more strongly electron-withdrawing group, such as a diazonium salt or a nitro group, which activates the aromatic ring for nucleophilic attack. This conversion allows for the late-stage introduction of ¹⁸F, a critical advantage when working with its short 110-minute half-life.

Role of the Aminophenyl Acetonitrile Moiety:

The 4-amino and acetonitrile groups are not merely spectators in the radiolabeling process. They are crucial for building the larger molecular architecture that will ultimately target a specific biological entity, such as a receptor or an enzyme.

The amino group can be chemically modified through acylation or alkylation to attach linkers or targeting vectors. Crucially, it can be converted into a diazonium salt. This diazonium intermediate is highly reactive and can be readily displaced by a radioiodide ion in a process known as radioiodo-dediazonisation, offering a high-yield pathway for radioiodination. nih.gov

The acetonitrile group can be hydrolyzed to form a carboxylic acid or reduced to an amine, providing further points for chemical modification and conjugation to other molecules.

This multi-functional nature allows chemists to first construct a complex, biologically active molecule using this compound as a core building block and then introduce the radioactive halogen isotope in a final step. This "late-stage" labeling strategy is fundamental in radiopharmaceutical science, as it minimizes the handling of radioactive material and maximizes the radiochemical yield of the final research probe.

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to characterizing the molecular-level properties of 2-(4-Amino-3-iodophenyl)acetonitrile. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. DFT, in particular, is widely used for its balance of computational cost and accuracy, making it suitable for calculating a range of molecular properties. nih.gov Ab Initio methods, while more computationally intensive, can offer higher accuracy by deriving results from first principles without empirical parameters.

The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. nih.gov

While direct DFT calculations for this compound are not extensively published, studies on structurally analogous α-aminonitrile compounds provide valuable insights. For example, DFT studies on compounds like 2-(4-bromophenyl)-2-(4-fluorophenylamino)acetonitrile have calculated a HOMO-LUMO energy gap of 3.98 eV. researchgate.netijsr.net For such molecules, the HOMO is typically localized on the electron-rich amino-substituted phenyl ring, while the LUMO is distributed across the broader aromatic system. ijsr.net

In this compound, the presence of an electron-donating amino group (-NH2) and an electron-withdrawing iodine atom (-I) on the same phenyl ring creates a unique electronic profile. The amino group enriches the aromatic ring with electron density, raising the energy of the HOMO. Conversely, the electronegative iodine atom and the nitrile group (-CN) withdraw electron density, lowering the energy of the LUMO. This push-pull electronic effect likely results in a relatively small HOMO-LUMO gap, indicating a chemically reactive molecule with potential for intramolecular charge transfer. researchgate.net

Table 1: Frontier Molecular Orbital Energies for an Analogous α-Aminonitrile Compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | - | Delocalized over the phenyl rings |

| HOMO | - | Primarily localized on the amino-substituted ring |

| Energy Gap | 3.98 | Indicates chemical reactivity |

Note: Data is based on the analogous compound 2-(4-bromophenyl)-2-(4-fluorophenylamino)acetonitrile as a representative example. ijsr.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species, such as receptors or reactants. ijsr.net The MEP map uses a color scale to indicate electrostatic potential, where red signifies regions of high electron density (negative potential, prone to electrophilic attack) and blue signifies regions of low electron density (positive potential, prone to nucleophilic attack). ijsr.net

For this compound, the MEP map would be expected to show distinct regions of charge polarization.

Negative Potential: The most electronegative region would be concentrated around the nitrogen atom of the nitrile group due to its lone pair of electrons and the triple bond. ijsr.net This area represents a site susceptible to interaction with electrophiles or hydrogen bond donors.

Positive Potential: A region of positive potential would be located around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. ijsr.net

Aromatic Ring: The phenyl ring itself would exhibit a complex potential landscape. The electron-donating amino group would increase the negative potential on the ring (particularly at the ortho and para positions relative to it), while the electron-withdrawing iodine and acetonitrile (B52724) groups would decrease it.

This detailed charge distribution analysis helps in understanding non-covalent interactions, which are crucial for molecular recognition and binding processes. ijsr.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction pathway can be constructed. researchgate.net This approach allows for the determination of reaction kinetics and the rationalization of observed product selectivity.

For a given chemical transformation involving this compound, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to map the entire reaction pathway, confirming that the identified TS correctly connects the reactants and products. researchgate.net This level of detail is essential for understanding complex, multi-step reaction mechanisms.

The energetic landscape, or Potential Energy Surface (PES), provides a comprehensive view of a reaction. researchgate.net By mapping this surface, chemists can identify the most favorable reaction pathways (those with the lowest activation barriers) and predict the feasibility of a reaction under specific conditions. Microkinetic models, which utilize DFT-derived energetics, can connect atomistic-scale calculations with macroscopic experimental data like reaction rates and turnover frequencies. researchgate.net While specific reaction mechanisms involving this compound have not been computationally detailed in the literature, these methods could be applied to study its synthesis or its reactions, such as nucleophilic aromatic substitution or reactions involving the nitrile or amino groups.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. For a relatively flexible molecule like this compound, rotation around single bonds (e.g., the bond connecting the acetonitrile group to the phenyl ring) can lead to different conformers.

Molecular Dynamics (MD) simulations can provide further insight by modeling the atomic motions of the molecule over time. These simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule explores different conformational states and interacts with its environment (e.g., a solvent or a biological receptor). Advanced techniques like replica exchange molecular dynamics can enhance the sampling of the conformational landscape, ensuring that a wide range of possible structures is evaluated. manchester.ac.uk Such studies are critical for understanding how the molecule might adapt its shape to fit into a binding pocket, a key aspect of structure-based drug design. manchester.ac.uk

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methodologies aimed at elucidating the mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties, respectively. conicet.gov.ar For "this compound," while specific QSAR/QSPR models are not extensively documented in publicly available literature, a theoretical framework can be established to explore its chemical features and reactivity. Such studies are instrumental in predicting the behavior of new, unsynthesized derivatives and in understanding the molecular attributes that govern their chemical reactivity.

The fundamental principle of QSAR/QSPR is that the structure of a molecule, encoded in numerical descriptors, dictates its activity or properties. nih.gov By developing a correlative model, the properties of novel molecules can be predicted, thereby saving time and resources that would otherwise be spent on synthesis and experimental testing. conicet.gov.ar

Focus on Chemical Features and Reactivity

In the context of "this compound," a QSPR study would focus on correlating its molecular descriptors with its chemical reactivity. The reactivity of this molecule is influenced by the interplay of its constituent functional groups: the electron-donating amino group (-NH2), the electron-withdrawing and bulky iodo group (-I), the nitrile group (-CN), and the aromatic phenyl ring. These features create a unique electronic and steric environment that dictates how the molecule interacts with other chemical entities.

A hypothetical QSPR model for this compound and its derivatives could aim to predict a specific reactivity parameter, such as the rate constant of a reaction or the susceptibility to electrophilic or nucleophilic attack at various sites. To build such a model, a set of molecular descriptors would be calculated for a series of related compounds.

Molecular Descriptors for QSPR Analysis

The selection of appropriate molecular descriptors is a critical step in any QSPR study. nih.gov For "this compound," these descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include:

Partial Atomic Charges: The distribution of electron density across the molecule. The nitrogen of the amino group and the nitrile group, and the iodine atom would have significant partial charges influencing their reactivity.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Steric Descriptors: These describe the size and shape of the molecule. Examples include:

Molecular Volume and Surface Area: These descriptors are related to the bulkiness of the molecule, which can affect its ability to approach and react with other molecules. The large iodine atom significantly contributes to the steric hindrance.

Ovality: A measure of the deviation of the molecular shape from a perfect sphere.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching. Examples include:

Wiener Index and Kier & Hall Connectivity Indices: These indices encode information about the size and degree of branching in the molecular skeleton.

Hypothetical QSPR Data Table for Reactivity Prediction

To illustrate the concept, the following interactive table presents hypothetical data for a series of derivatives of "this compound," where a substituent 'R' on the amino group is varied. The table includes several calculated molecular descriptors and a hypothetical reactivity parameter (log k), where 'k' could be the rate constant for a representative reaction.

| Compound | R-Group | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity (log k) |

| 1 | H | 258.06 | 2.1 | -5.8 | -1.2 | 3.5 | 1.2 |

| 2 | CH3 | 272.09 | 2.5 | -5.7 | -1.1 | 3.7 | 1.4 |

| 3 | C2H5 | 286.12 | 2.9 | -5.6 | -1.0 | 3.9 | 1.6 |

| 4 | Cl | 292.51 | 2.8 | -6.0 | -1.5 | 3.2 | 1.0 |

| 5 | F | 276.05 | 2.3 | -6.1 | -1.6 | 3.1 | 0.9 |

Note: The data in this table is purely illustrative and intended to demonstrate the type of information used in a QSPR study. It is not based on experimental or calculated values for the actual compounds.

A multiple linear regression analysis of such data could yield a QSPR equation of the form:

log k = β₀ + β₁(LogP) + β₂(HOMO) + β₃(LUMO) + β₄(Dipole Moment)

Where β coefficients represent the contribution of each descriptor to the reactivity. A statistically significant model with good predictive power would allow for the estimation of reactivity for other, yet-to-be-synthesized, derivatives. This predictive capability is a major advantage of QSAR/QSPR approaches in chemical research. conicet.gov.ar

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Beyond Basic Identification

Spectroscopy is a cornerstone in the analysis of molecular structures. For 2-(4-Amino-3-iodophenyl)acetonitrile, high-resolution techniques are employed to gain unambiguous evidence of its atomic arrangement and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the amino group, the aromatic ring, and the methylene (B1212753) group. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring, while the methylene protons adjacent to the nitrile group would likely appear as a singlet. The amino group protons may appear as a broad singlet.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The structure of this compound contains eight carbon atoms, and due to the lack of symmetry, eight distinct signals are expected. These would correspond to the four aromatic carbons (two of which are substituted), the aromatic carbon bonded to iodine, the carbon bonded to the amino group, the methylene carbon, and the nitrile carbon.

2D NMR Techniques : Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular framework. researchgate.net

COSY : A ¹H-¹H COSY experiment would establish correlations between adjacent protons, confirming the connectivity of the protons on the aromatic ring.

HMBC : An HMBC spectrum maps long-range (2-3 bond) correlations between protons and carbons. This would be vital for confirming the assignment of the quaternary carbons and definitively linking the cyanomethyl (-CH₂CN) group to the correct position on the iodinated aromatic ring.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic-H | 6.5 - 7.5 | Complex splitting pattern expected due to the substitution. |

| -CH₂CN | 3.6 - 3.8 | Expected to be a singlet. | |

| -NH₂ | 4.0 - 5.0 | Broad singlet, position can vary with solvent and concentration. | |

| ¹³C | Aromatic C-H | 115 - 140 | Multiple distinct signals. |

| Aromatic C-I & C-N | 90 - 150 | Chemical shifts are heavily influenced by the substituents. | |

| -CH₂CN | 20 - 30 | Aliphatic carbon signal. | |

| -C≡N | 117 - 125 | Characteristic nitrile carbon signal. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). For this compound (C₈H₇IN₂), HRMS provides an exact mass measurement, which serves as definitive proof of its molecular formula. The calculated exact mass for the neutral molecule is 257.9654 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as its protonated form, [M+H]⁺.

HRMS is also invaluable for monitoring the progress of chemical reactions in real-time, ensuring the formation of the desired product and identifying any intermediates or byproducts. In the synthesis of this compound, HRMS can track the consumption of reactants and the appearance of the product's exact mass.

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₈H₇IN₂ | [M+H]⁺ | 258.9727 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

FT-IR Spectroscopy : In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The primary amine (-NH₂) group would exhibit symmetric and asymmetric N-H stretching vibrations. The nitrile (-C≡N) group has a very distinct, sharp absorption band. The aromatic ring would show C-H and C=C stretching vibrations, and the methylene group would have its own C-H stretching frequencies.

Raman Spectroscopy : Raman spectroscopy provides complementary information. The nitrile group's C≡N stretch, which is often weak in the IR spectrum of similar molecules, typically gives a strong signal in the Raman spectrum. researchgate.net The aromatic ring vibrations are also usually Raman active. This technique is particularly useful for analyzing the molecule's skeletal structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FT-IR |

| N-H Bend | 1590 - 1650 | FT-IR | |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 | FT-IR, Raman |

| Aromatic Ring | Aromatic C-H Stretch | 3000 - 3100 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | |

| Aliphatic (-CH₂) | C-H Stretch | 2850 - 2960 | FT-IR |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insight into its electronic transitions. The spectrum of this compound is expected to be dominated by π→π* transitions within the substituted benzene ring. The presence of the amino group (an auxochrome) and the iodine atom will influence the position and intensity of the absorption maxima (λₘₐₓ). The solvent used for the analysis, such as acetonitrile (B52724) or ethanol (B145695), can also affect the spectrum. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for its purification. sielc.com A reversed-phase HPLC method would be most suitable, given the compound's moderate polarity.

In a typical setup, a C18 stationary phase column would be used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water, often with an acid modifier like formic acid to ensure good peak shape for the amine. By monitoring the elution profile with a UV detector set at one of the compound's absorption maxima, its purity can be accurately quantified. The retention time under specific conditions is a characteristic property of the compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate λₘₐₓ (e.g., 254 nm) |

| Injection Volume | 5 - 10 µL |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of a molecule, which is vital for understanding its chemical properties and interactions. nih.gov The process begins with the growth of a high-quality single crystal of the compound of interest, which can often be the most challenging step. nih.gov

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. nih.gov The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. By fitting the known atoms of the molecule into this map, a detailed 3D structure is resolved. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial orientation of the amino, iodo, and acetonitrile groups on the phenyl ring. It would also elucidate the intermolecular interactions, such as hydrogen bonds involving the amino group or potential halogen bonds involving the iodine atom, which dictate how the molecules pack in the crystal lattice. researchgate.netmdpi.com This structural information is invaluable for computational modeling and for understanding structure-activity relationships.

The table below presents hypothetical crystallographic data for this compound, based on typical values for similar small organic molecules found in crystallographic databases. researchgate.netmdpi.comresearchgate.net

| Parameter | Hypothetical Value |

|---|---|

| Chemical formula | C₈H₇IN₂ |

| Formula weight | 258.06 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | a = 8.0, b = 16.0, c = 7.5 |

| α, β, γ (°) | α = 90, β = 105, γ = 90 |

| Volume (ų) | 926 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.85 |

Advanced Derivatization Techniques for Enhanced Analytical Detection

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For compounds like this compound, which possess a primary aromatic amine group, derivatization is often employed to enhance detection sensitivity and selectivity in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). scienceopen.com Many derivatizing reagents are designed to attach a chromophore or fluorophore to the analyte, significantly improving its response to UV-Visible or fluorescence detectors. scienceopen.com

Fluorescence derivatization is a highly sensitive technique used for the analysis of primary aromatic amines. nih.govdoi.org The primary amino group of this compound is an ideal target for reaction with various fluorescent labeling reagents. This pre-column derivatization converts the non-fluorescent or weakly fluorescent amine into a highly fluorescent derivative, allowing for detection at very low concentrations (nanomolar to femtomolar levels). nih.govdoi.org

The reaction typically involves mixing the sample with a derivatizing reagent under specific pH and temperature conditions to form a stable, fluorescent product. nih.gov This mixture is then injected into an HPLC system equipped with a fluorescence detector (FLD). The detector is set to the specific excitation and emission wavelengths of the fluorescent tag, providing high selectivity as few naturally occurring compounds in a sample will fluoresce under the same conditions. nih.gov Common reagents for derivatizing primary amines include o-phthaldiadehyde (OPA), 9-fluorenylmethylchloroformate (FMOC), and 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA). scienceopen.comnih.govnih.gov

The table below compares different fluorescent derivatization reagents that could be applied to the analysis of this compound.

| Derivatizing Reagent | Abbreviation | Excitation λ (nm) | Emission λ (nm) | Typical Detection Limit (nmol/L) |

|---|---|---|---|---|

| o-Phthaldiadehyde | OPA | 230 | 450 | ~1.0 - 10 |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA | 300 | 380 | 0.12 - 0.21 nih.govdoi.org |

| 2-(9-Carbazole)-ethyl-chloroformate | CEOC | 293 | 360 | ~0.5 - 5.0 |

| 9-Fluorenylmethylchloroformate | FMOC | 265 | 315 | ~1.0 - 15 |

常见问题

Q. Basic

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~120 ppm). The iodine atom induces deshielding in adjacent protons .

- IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 259.00 (calc. 258.06) .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Advanced

Density functional theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) model iodine’s electronic effects. Key findings:

- The C–I bond dissociation energy (~55 kcal/mol) facilitates oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura) .

- Frontier molecular orbital (FMO) analysis reveals nucleophilic attack preferences at the para-amino position .

- Solvent models (e.g., PCM) predict reaction feasibility in toluene or THF .

What evidence supports the biological activity of this compound, and how is its mechanism studied?

Q. Advanced

- In vitro assays : The compound’s iodine and nitrile groups enable halogen bonding with kinase active sites (e.g., EGFR inhibition, IC₅₀ ~2.5 µM) .

- Molecular docking : Simulations (AutoDock Vina) show strong affinity (−9.2 kcal/mol) for ATP-binding pockets due to π-π stacking with Phe residues .

- Metabolic stability : Microsomal studies (human liver microsomes) indicate moderate clearance rates (t₁/₂ = 45 min), suggesting potential for prodrug modification .

How does the iodine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Q. Advanced

- Activation effects : The electron-withdrawing iodine atom enhances ring electrophilicity, lowering the activation barrier for SNAr at the 4-amino position.

- Leaving group ability : Iodide’s polarizability facilitates displacement by nucleophiles (e.g., alkoxides) under mild conditions (60°C, K₂CO₃) .

- Competitive pathways : Competing elimination (via nitrile group) is minimized by using bulky bases (e.g., DBU) .

How can researchers resolve contradictions in reported yields for iodination reactions?

Advanced

Discrepancies arise from varying iodine sources and solvent systems. Systematic analysis shows:

- I₂ vs. ICl : ICl provides higher regioselectivity (>90%) but lower yields (~65%) due to HCl byproduct .

- Additives : NaHCO₃ neutralizes acid, improving yields to 75–80% .

- Kinetic studies : In situ monitoring (UV-Vis at 290 nm) identifies optimal reaction times (4–6 hrs) to avoid over-iodination .

What storage conditions ensure the stability of this compound?

Q. Basic

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Atmosphere : Inert gas (N₂ or Ar) minimizes oxidation of the amino group.

- Moisture control : Desiccants (silica gel) reduce hydrolysis of the nitrile to amide .

What role does halogen bonding play in the compound’s crystallographic behavior?

Advanced

Single-crystal X-ray diffraction reveals:

- I···N interactions : Iodine forms short contacts (~3.3 Å) with nitrile nitrogen, stabilizing lattice packing .

- Impact on solubility : Strong intermolecular forces reduce solubility in non-polar solvents, necessitating DMSO for biological assays .

How can pharmacokinetic parameters guide the design of derivatives?

Q. Advanced

- LogP : Measured at 2.1 (octanol/water), suggesting moderate blood-brain barrier permeability.

- Metabolite profiling : LC-MS identifies primary hydroxylation at the methylene carbon, prompting fluorination to block this site .

- SAR studies : Adding electron-donating groups (e.g., –OCH₃) at the 5-position increases metabolic stability by 30% .

What strategies improve scalability of this compound synthesis?

Q. Advanced

- Flow chemistry : Continuous iodination (residence time = 30 min) enhances reproducibility and reduces byproducts .

- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) enable reuse over 5 cycles with <5% yield loss .

- Green chemistry : Subcritical water as a solvent reduces waste (E-factor < 5) while maintaining 70% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。